

3-(2,5-Dichlorophenyl)pyridine: Structural Properties & Synthetic Utility

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Compound of Interest

Compound Name: 3-(2,5-Dichlorophenyl)pyridine

Cat. No.: B8306415

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Executive Summary & Chemical Identity

3-(2,5-Dichlorophenyl)pyridine is a biaryl scaffold characterized by a pyridine ring substituted at the 3-position with a 2,5-dichlorophenyl moiety. This specific substitution pattern creates a distinct steric and electronic profile compared to its isomers (e.g., 2,4- or 3,5-dichlorophenyl analogs).

In drug discovery, this scaffold serves as a critical pharmacophore or biostere, often utilized to modulate metabolic stability, lipophilicity, and receptor binding affinity through conformational restriction. The presence of an ortho-chlorine (at the 2'-position) induces a significant dihedral twist between the aromatic rings, preventing coplanarity and creating a unique 3D spatial arrangement.

Chemical Identity Table

| Property | Data |
|-----------------------|--|
| IUPAC Name | 3-(2,5-Dichlorophenyl)pyridine |
| Molecular Formula | C ₁₁ H ₇ Cl ₂ N |
| Molecular Weight | 224.09 g/mol |
| CAS Number | Not widely listed as a commodity chemical; often custom synthesized. |
| SMILES | <chem>Clc1cc(Cl)ccc1-c2ccncc2</chem> |
| Key Functional Groups | Pyridine (Basic N), Aryl Chloride (Lipophilic, EWG) |

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting the behavior of this molecule in biological systems.

Electronic & Steric Properties

- **Electronic Effect:** The 2,5-dichlorophenyl group is electron-withdrawing (via induction), which decreases the electron density of the pyridine ring. This lowers the basicity of the pyridine nitrogen compared to unsubstituted 3-phenylpyridine.
- **Steric "Ortho-Effect":** The chlorine atom at the 2'-position (ortho to the biaryl bond) creates significant steric hindrance with the protons at the 2- and 4-positions of the pyridine ring.
 - **Consequence:** This forces the two aromatic rings to twist out of planarity, adopting a dihedral angle typically between 45° and 60°. This non-planar conformation is critical for fitting into specific hydrophobic pockets in enzymes (e.g., kinases) or receptors (e.g., GPCRs).

Predicted Property Data

| Property | Value (Predicted) | Significance |
|---------------------------------------|----------------------|--|
| LogP (Lipophilicity) | ~3.8 – 4.1 | High lipophilicity; good membrane permeability but potentially low aqueous solubility. |
| pKa (Pyridine N) | ~4.2 – 4.5 | Weakly basic; likely uncharged at physiological pH (7.4), enhancing passive diffusion. |
| Topological Polar Surface Area (TPSA) | ~12.9 Å ² | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Acceptors | 1 | The pyridine nitrogen is the sole acceptor. |
| H-Bond Donors | 0 | No acidic protons. |

Synthetic Pathways

The most robust method for synthesizing **3-(2,5-Dichlorophenyl)pyridine** is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed C-C bond formation allows for the coupling of an aryl halide with an aryl boronic acid.

Protocol: Suzuki-Miyaura Coupling

Objective: Couple 3-pyridylboronic acid with 1-bromo-2,5-dichlorobenzene.

Reagents & Stoichiometry[1][2]

- Substrate A: 1-Bromo-2,5-dichlorobenzene (1.0 equiv)
- Substrate B: 3-Pyridylboronic acid (1.2 equiv)
- Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
- Base: Na₂CO₃ (2.0 M aqueous solution, 2-3 equiv)

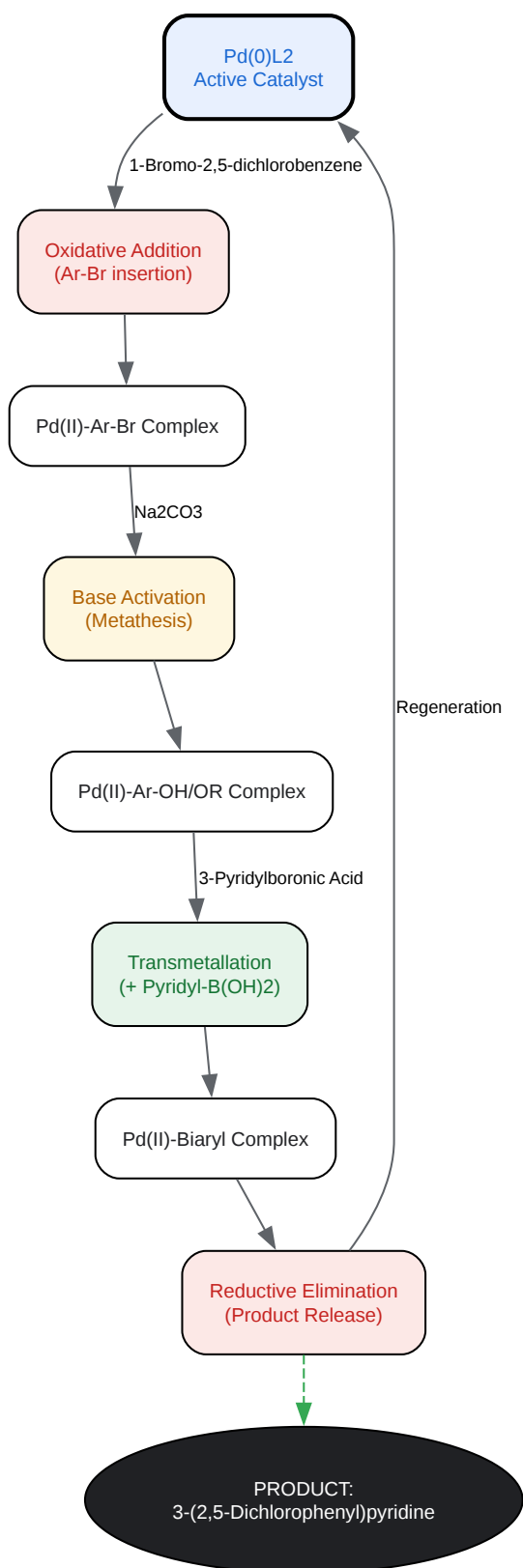
- Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)

Step-by-Step Methodology

- Preparation: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve 1-bromo-2,5-dichlorobenzene (1.0 equiv) in DME (0.2 M concentration).
- Addition: Add 3-pyridylboronic acid (1.2 equiv) and the Pd catalyst (0.05 equiv).
- Activation: Add the aqueous Na_2CO_3 solution.
- Degassing: Purge the system with nitrogen or argon for 10-15 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).
- Reaction: Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours. Monitor progress via TLC or LC-MS.
- Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography (SiO_2) using a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for this specific transformation.



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Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-pyridylboronic acid and 1-bromo-2,5-dichlorobenzene.

Structural Characterization (Spectroscopy)

Analytical confirmation of the structure relies on identifying the unique splitting patterns caused by the substitution.

^1H NMR Expectations (400 MHz, CDCl_3)

- Pyridine Ring (4 protons):
 - H2 (s, 1H): ~8.6 ppm. Appears as a singlet (or fine doublet) significantly deshielded by the nitrogen.
 - H6 (d, 1H): ~8.5 ppm.[3] Doublet, adjacent to nitrogen.[2]
 - H4 (d/m, 1H): ~7.8 ppm.[2][3]
 - H5 (dd, 1H): ~7.4 ppm.[2]
- Phenyl Ring (3 protons):
 - H6' (d, 1H): ~7.3 ppm. The proton ortho to the biaryl bond. Its shift is sensitive to the twist angle.
 - H3', H4' (m, 2H): ~7.4–7.5 ppm.[3] The remaining aromatic protons.
- Key Diagnostic: The absence of symmetry in the phenyl ring (due to 2,5-substitution) differentiates it from 3,5- or 2,6-isomers.

Mass Spectrometry (MS)[2]

- Ionization: ESI+ (Electrospray Ionization).
- Molecular Ion $[\text{M}+\text{H}]^+$: m/z ~224.0 (^{12}C , ^{35}Cl).
- Isotope Pattern: A characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks due to the presence of two chlorine atoms ($\text{Cl}^{35}/\text{Cl}^{37}$ natural abundance).

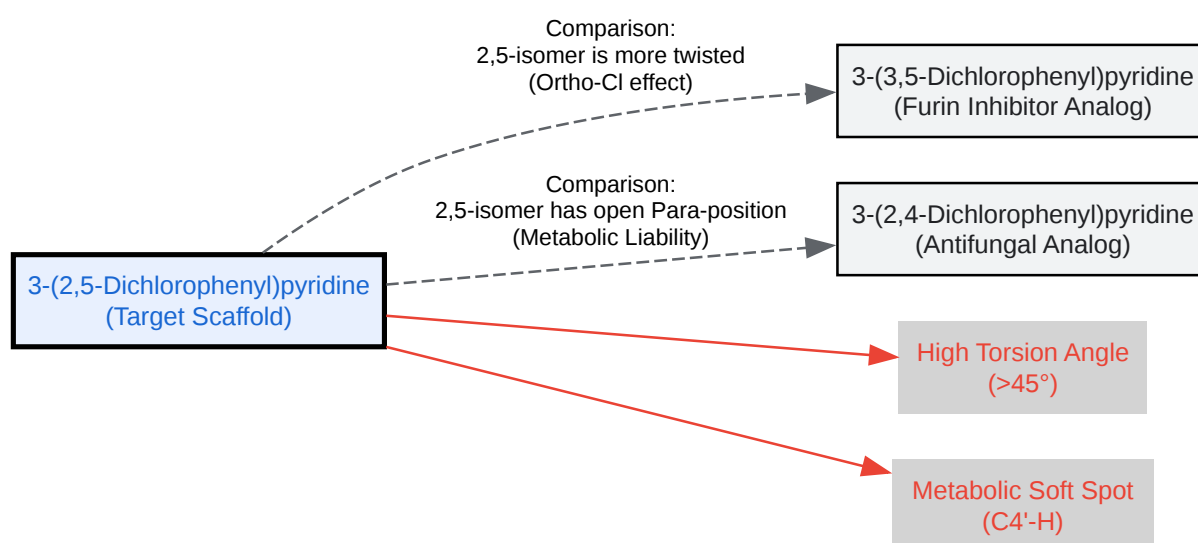
Medicinal Chemistry Applications

The **3-(2,5-Dichlorophenyl)pyridine** scaffold is valuable in structure-activity relationship (SAR) studies for several reasons:

- **Metabolic Blocking:** The chlorine atoms at positions 2 and 5 block metabolic oxidation at these sites. However, the C4' (para) position remains open, providing a "soft spot" for CYP450-mediated oxidation (to a phenol), which can be advantageous if a short half-life is desired, or a liability if metabolic stability is the goal.
- **Conformational Lock:** Unlike the freely rotating 3-phenylpyridine, the 2-chloro substituent restricts rotation. This "locked" conformation can reduce the entropic penalty of binding to a target protein.
- **Biostere for Naphthalene:** The 2,5-dichlorophenyl moiety roughly mimics the steric bulk of a naphthalene ring but with different electronic properties and lipophilicity.

Comparative Scaffold Analysis

The following diagram compares the steric and electronic impact of different dichlorophenyl isomers.



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Figure 2: Structural and functional comparison of dichlorophenyl-pyridine isomers.

References

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 - Note: Describes the 3,5-dichlorophenyl analog, establishing the biological relevance of this scaffold class.
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